molecular formula C20H26N2O2 B12191735 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B12191735
M. Wt: 326.4 g/mol
InChI Key: PRHBFGSQFCBWDE-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that features a cyclohexyl group, a methoxy group, and a tetrahydropyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. The initial steps often include the formation of the tetrahydropyridoindole core, followed by the introduction of the methoxy group and the cyclohexyl group. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone include other tetrahydropyridoindole derivatives and compounds with similar functional groups.

Uniqueness

What sets this compound apart is its unique combination of a cyclohexyl group, a methoxy group, and a tetrahydropyridoindole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-cyclohexyl-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C20H26N2O2/c1-24-15-7-8-18-16(12-15)17-13-22(10-9-19(17)21-18)20(23)11-14-5-3-2-4-6-14/h7-8,12,14,21H,2-6,9-11,13H2,1H3

InChI Key

PRHBFGSQFCBWDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4CCCCC4

Origin of Product

United States

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